molecular formula C12H8Cl2S2 B016280 Bis(4-chlorophenyl) disulfide CAS No. 1142-19-4

Bis(4-chlorophenyl) disulfide

Cat. No.: B016280
CAS No.: 1142-19-4
M. Wt: 287.2 g/mol
InChI Key: ZIXXRXGPBFMPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-chlorophenyl) disulfide, also known as 4,4′-dichlorodiphenyl disulfide, is an organic compound with the molecular formula C12H8Cl2S2. It is characterized by the presence of two 4-chlorophenyl groups connected by a disulfide bond. This compound is notable for its applications in various chemical processes and industrial applications.

Synthetic Routes and Reaction Conditions:

    Oxidation of 4-chlorophenylthiol: this compound can be synthesized from 4-chlorophenylthiol through an oxidation reaction.

    Microwave-Assisted Synthesis: Another method involves the reaction between elemental sulfur and 1-chloro-4-iodobenzene in the presence of copper oxide nanopowder as a catalyst.

Industrial Production Methods:

    Thermolysis: this compound can be produced industrially through the thermolysis of 4-chlorophenylthiol.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it is further oxidized to form sulfoxides or sulfones.

    Reduction: This compound can be reduced back to 4-chlorophenylthiol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Copper oxide nanopowder for microwave-assisted synthesis.

Major Products Formed:

    Sulfoxides and Sulfones: Formed through oxidation.

    4-Chlorophenylthiol: Formed through reduction.

Chemistry:

Biology and Medicine:

    Biological Studies: This compound is used in studies related to disulfide bond formation and cleavage, which are important in protein folding and stability.

Industry:

    Polymer Industry: Used in the production of high-performance polymers with applications in automotive, aerospace, and electronics industries.

Scientific Research Applications

  • Arylthiolation Synthesis : Disulfide radical cations generated from the oxidation of diaryl disulfides like Bis(4-chlorophenyl) disulfide can selectively lead to aromatic arylthiolation, offering high yields. This process has potential applications in the synthesis of pharmaceuticals and nutraceuticals (Takeuchi & Suga, 2000).

  • Incommensurate Phase Study : The incommensurate phase of bis(4-chlorophenyl)sulfone, a related compound, remains incommensurate at low temperatures, indicating potential structural stability in related solids (Etrillard et al., 1993).

  • Photo-Oxidative Polymerization : The photo-oxidative polymerization of bis(3,5-dimethylphenyl) disulfide, a similar compound, at room temperature results in non-contaminated poly(thioarylene) synthesis without metal salt contamination, which can be a beneficial process in various chemical syntheses (Yamamoto, Oyaizu, & Tsuchida, 1993).

  • Crystal Structure Analysis : The crystal structure of bis(2-chlorophenyl) disulfide, another related compound, reveals a monoclinic space group with synclinally related chlorophenyl rings, which can be useful in understanding molecular interactions and designing new materials (Mak et al., 1989).

  • Weak Sulfur Interactions Study : Weak sulfur interactions and hydrogen bonds in bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide derivatives influence their folding and unfolding conformation, with nitrogen protonation affecting chiral conformations in the solid state. This has implications for material design and molecular engineering (Esparza-Ruiz et al., 2007).

  • Synthesis of Poly(arylene sulfide)s : Thermolysis of diaryl disulfides allows for the synthesis of high molecular weight poly(phenylene sulfide) and poly(naphthylene sulfide)s. This process holds potential applications in polymerization and material sciences (Wang & Hay, 1992).

  • Catalyst-Free Self-Healing Elastomers : Aromatic disulfide metathesis enables the design of self-healing poly(urea–urethane) elastomers at room temperature, without the need for a catalyst or external intervention. This has significant implications for materials science and engineering (Rekondo et al., 2014).

Safety and Hazards

Bis(4-chlorophenyl) disulfide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this substance .

Mechanism of Action

4,4’-Dichlorodiphenyl disulfide, also known as Bis(4-chlorophenyl) disulfide or Disulfide, bis(4-chlorophenyl), is a chemical compound with the formula C12H8Cl2S2 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Mode of Action

It is known that the compound can undergo various chemical reactions due to the presence of the disulfide bond . The disulfide bond can be broken to form two separate molecules, or it can react with other compounds to form new products. The exact nature of these reactions and their biological implications are subjects of ongoing research.

Comparison with Similar Compounds

    Phenyl Disulfide: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.

    Bis(4-methoxyphenyl) Disulfide: Contains methoxy groups instead of chlorine, which can influence its reactivity and applications.

    Dibenzyl Disulfide: Contains benzyl groups instead of chlorophenyl groups, affecting its chemical properties and uses.

Uniqueness: Bis(4-chlorophenyl) disulfide is unique due to the presence of chlorine atoms, which enhance its reactivity in substitution reactions and its utility in synthesizing high-performance polymers.

Properties

IUPAC Name

1-chloro-4-[(4-chlorophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXXRXGPBFMPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SSC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061562
Record name Disulfide, bis(4-chlorophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Insoluble in water; [ChemIDplus] Yellow crystalline flakes; [Alfa Aesar MSDS]
Record name Bis(p-chlorophenyl)disulfide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3935
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000364 [mmHg]
Record name Bis(p-chlorophenyl)disulfide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3935
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1142-19-4
Record name 4-Chlorophenyl disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(p-chlorophenyl)disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-chlorophenyl) disulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Disulfide, bis(4-chlorophenyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disulfide, bis(4-chlorophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-chlorophenyl) disulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(4-CHLOROPHENYL) DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMT539C7LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BIS(P-CHLOROPHENYL)DISULFIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2791
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

To a solution of 1.4 g. of p-chlorobenzenethiol in 5 ml. pyridine, 960 mg. of methyl xanthide was added in one portion. Evaporation of excess pyridine and volatile byproduct gave the known bis(p-chlorophenyl) disulfide in quantitative yield (1.4 g.). No free thiol could be detected by titration with iodine. The product was easily recrystallized from ethanol. Similar results were obtained using ethyl instead of methyl xanthide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 1-liter, 4-necked flask equipped with a stirrer, thermometer, condenser and gas inlet tube was charged with 227.5 g (1.00 mole) of 4-chlorophenyl dichloromethyl sulfide, 50 g of water and 500 g of methanol. The mixture was heated to 70° C. for 5 hours to complete hydrolysis. After completion of the reaction, 357 g (1.05 moles) of 10% aqueous solution of hydrogen peroxide was added dropwise at 40° C. over a period of 1 hour. The mixture was stirred for 1 hour at the same temperature. The precipitated crystals were filtered, giving 134.7 g of 4,4'-dichlorodiphenyl disulfide in a yield of 93.9% based on 4-chlorophenyl dichloromethyl sulfide.
Quantity
227.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-chlorophenyl) disulfide
Reactant of Route 2
Reactant of Route 2
Bis(4-chlorophenyl) disulfide
Reactant of Route 3
Reactant of Route 3
Bis(4-chlorophenyl) disulfide
Reactant of Route 4
Reactant of Route 4
Bis(4-chlorophenyl) disulfide
Reactant of Route 5
Reactant of Route 5
Bis(4-chlorophenyl) disulfide
Reactant of Route 6
Reactant of Route 6
Bis(4-chlorophenyl) disulfide
Customer
Q & A

Q1: Does Bis(4-chlorophenyl) disulfide participate in any interesting catalytic reactions?

A2: Yes, research indicates that this compound can be used as a source of thiyl radicals for catalyzing C=C bond cleavage in olefins in the presence of oxygen. [] This reaction, which can be promoted by transition metal catalysts or by photolysis of the disulfide, offers a novel approach to synthesizing carbonyl compounds from olefins.

Q2: Are there any studies investigating the solid-state properties of this compound under high pressure?

A4: Yes, research has explored the behavior of this compound under high-pressure conditions in the context of disulfide metathesis reactions. [] Interestingly, despite the high-pressure conditions, the reaction product unexpectedly crystallizes into a low-density polymorph. This finding highlights the complex relationship between pressure, crystallization, and polymorphism.

Q3: Are there any reported methods for determining the solubility of this compound in different solvents?

A5: The solubility of this compound has been experimentally determined in various organic solvents, including ethanol, methanol, ethyl acetate, methylbenzene, chloroform, and acetone, within a specific temperature range. [] These data are valuable for understanding the compound's behavior in different solvent systems and can be utilized for optimizing reaction conditions or developing formulation strategies.

Q4: What is known about the metabolic fate of this compound?

A6: While the provided research papers don't delve into the detailed metabolic pathway of this compound, one study reveals the formation of 4-chlorothiophenol and this compound upon oxidation of O,O-diethyl S-(4-chlorophenyl) phosphorodithioate. [] This suggests that cleavage of the disulfide bond and subsequent metabolism of the resulting thiophenol moiety might be involved in the breakdown of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.